N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-5-oxo-5-(3-oxopiperazin-1-yl)pentanamide
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Overview
Description
N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-5-oxo-5-(3-oxopiperazin-1-yl)pentanamide is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: CHNOS
Molecular Weight: 382.42 g/mol
This compound combines a benzothiazole ring, a piperazine moiety, and an amide functional group
Preparation Methods
Synthetic Routes:: While specific synthetic routes for this compound are not widely documented, we can infer that it involves the condensation of appropriate precursors. One possible route could be the reaction between a substituted benzothiazole and a piperazine derivative under suitable conditions.
Industrial Production:: Unfortunately, industrial-scale production methods remain undisclosed. research laboratories may synthesize it for further investigation.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Substitution: Nucleophilic substitution reactions could occur at the piperazine nitrogen or the amide carbonyl group.
Reduction: Reduction of the benzothiazole ring or the amide group might be feasible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Substitution: Nucleophiles (e.g., amines, alkoxides) in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Major Products:: The specific products depend on the reaction conditions. Potential products include N-substituted derivatives, ring-opened forms, and reduced analogs.
Scientific Research Applications
Chemistry::
Probes: Researchers may use this compound as a fluorescent probe or a chemical tool to study biological processes.
Medicinal Chemistry: Its unique structure could inspire drug design efforts.
Biological Imaging: The benzothiazole moiety’s fluorescence properties make it useful for cellular imaging.
Drug Development: Investigating its interactions with biological targets may lead to novel therapeutic agents.
Materials Science: The compound’s properties could find applications in materials, sensors, or optoelectronics.
Mechanism of Action
The precise mechanism remains elusive, but potential targets include enzymes, receptors, or cellular pathways. Further research is needed to unravel its effects.
Comparison with Similar Compounds
While no direct analogs are known, we can explore related benzothiazole derivatives or piperazine-based compounds.
Properties
Molecular Formula |
C17H20N4O4S |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-5-oxo-5-(3-oxopiperazin-1-yl)pentanamide |
InChI |
InChI=1S/C17H20N4O4S/c1-25-11-5-6-12-13(9-11)26-17(19-12)20-14(22)3-2-4-16(24)21-8-7-18-15(23)10-21/h5-6,9H,2-4,7-8,10H2,1H3,(H,18,23)(H,19,20,22) |
InChI Key |
CUGOJZPRDUTIDN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)CCCC(=O)N3CCNC(=O)C3 |
Origin of Product |
United States |
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